7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by their aromatic heterocyclic structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a suitable pyrazole derivative with an ethyl-substituted pyrimidine derivative in the presence of a chlorinating agent. The reaction conditions may include heating the reactants in a suitable solvent, such as ethanol or acetonitrile, and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost efficiency. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as ammonia (NH3) or amines. The reaction conditions may involve heating the reactants in a polar solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce the corresponding amines or other reduced derivatives.
Scientific Research Applications
7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity against various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.
Comparison with Similar Compounds
7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-7(9)12-8(11-6)3-4-10-12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYGLIUGLBMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.